2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
Brand Name: Vulcanchem
CAS No.: 102783-01-7
VCID: VC20851323
InChI: InChI=1S/C16H40O6Si3/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18/h17-18H,7-16H2,1-6H3
SMILES: C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO
Molecular Formula: C16H40O6Si3
Molecular Weight: 412.74 g/mol

2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

CAS No.: 102783-01-7

Cat. No.: VC20851323

Molecular Formula: C16H40O6Si3

Molecular Weight: 412.74 g/mol

* For research use only. Not for human or veterinary use.

2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol - 102783-01-7

Specification

CAS No. 102783-01-7
Molecular Formula C16H40O6Si3
Molecular Weight 412.74 g/mol
IUPAC Name 2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
Standard InChI InChI=1S/C16H40O6Si3/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18/h17-18H,7-16H2,1-6H3
Standard InChI Key NCGYKHCGWLEDJE-UHFFFAOYSA-N
SMILES C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO
Canonical SMILES C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator